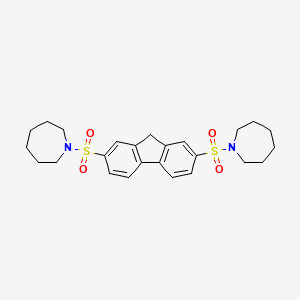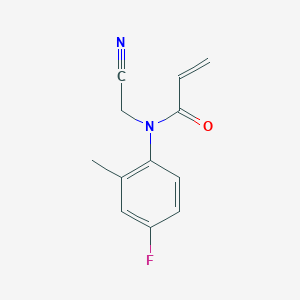
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide, also known as CFMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide has been shown to inhibit the activity of several enzymes, including cathepsin B and caspase-3, which are involved in apoptosis and cell death.
Biochemical and Physiological Effects
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of cell signaling pathways. N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide is its potential as a versatile tool for scientific research. N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide can be easily synthesized and modified to produce derivatives with different properties, making it a valuable tool for studying various biological processes. However, one limitation of N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide, including the development of new derivatives with improved properties, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Additionally, further studies are needed to determine the safety and efficacy of N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide in various experimental settings.
Méthodes De Synthèse
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide is synthesized through a multi-step process that involves the reaction of 4-fluoro-2-methylbenzaldehyde with malononitrile to form the corresponding cyanoenone, which is then reacted with N,N-dimethylformamide dimethyl acetal to produce N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide. The synthesis of N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide has also been studied for its potential use as a fluorescent probe for imaging and sensing applications.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-3-12(16)15(7-6-14)11-5-4-10(13)8-9(11)2/h3-5,8H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYYPXIJDHOGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N(CC#N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


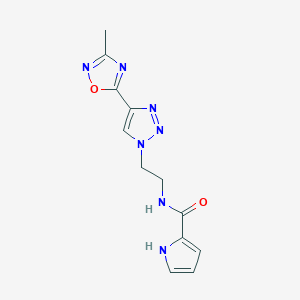
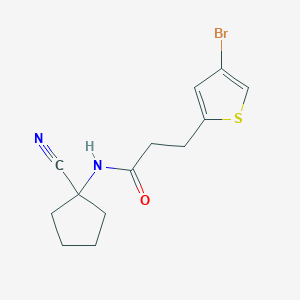
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896503.png)

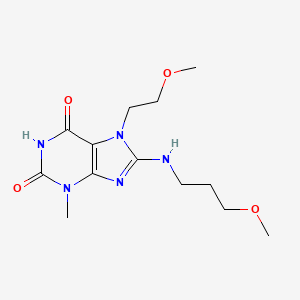
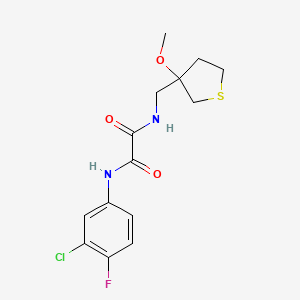
![6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2896507.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2896513.png)
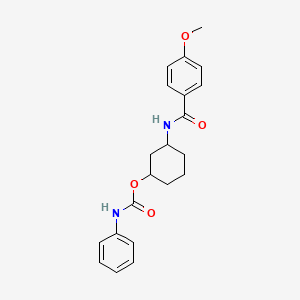
![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)
![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)
